molecular formula C12H22O11 B108004 4-O-beta-D-Mannopyranosyl-D-mannopyranose CAS No. 15548-43-3

4-O-beta-D-Mannopyranosyl-D-mannopyranose

Cat. No. B108004
CAS RN: 15548-43-3
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-KWCWEWCRSA-N
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Description

4-O-beta-D-Mannopyranosyl-D-mannopyranose (MM) is a disaccharide composed of two mannose molecules linked by a beta-glycosidic bond. It is found in many natural sources, including seaweed, fruits, and vegetables. MM has attracted attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and food industry.

Scientific Research Applications

Crystal Structure Analysis

  • The Crystal and Molecular Structure of O-β-d-mannopyranosyl-(1→4)-α-d-mannopyranose (Mannobiose): This study explored the crystal structure of mannobiose, revealing the molecular arrangement and intramolecular hydrogen bonding, contributing to our understanding of its structural properties (Sheldrick, Mackie, & Akrigg, 1984).

Polysaccharide Synthesis

  • Chemical Synthesis of Branched Stereoregular Polysaccharide: Research on the synthesis of 4-O-α-D-mannopyranosyl-(1→6)-α-D-mannopyranan provides insights into polysaccharide synthesis, relevant in biotechnological applications (Kobayashi, Nomura, & Okada, 1993).

Enzymatic Synthesis

  • Chemoenzymatic Synthesis of the Salmonella Group E1 Core Trisaccharide: This study demonstrates the enzymatic synthesis of a crucial antigenic material containing a beta-mannosidic linkage, relevant in immunological research (Zhao & Thorson, 1999).

Molecular Modeling

  • Crystal and Molecular Structure of Mannotriose: Insights into the structure of mannotriose, a related molecule, aid in modeling mannan and glucomannan polysaccharide chains, crucial for understanding cell wall structures (Mackie, Shieldrick, Akrigg, & Pérez, 1986).

Glycosylation Methods

  • Efficient Installation of β-Mannosides Using a Dehydrative Coupling Strategy: This research provides a new method for constructing β-mannosidic bonds, essential in glycosylation reactions, which are fundamental in biochemistry and drug design (Codée, Hossain, & Seeberger, 2005).

Enzyme Studies

  • Beta-Mannosidase from the Mushroom Polyporus Sulfureus: Study of beta-mannosidase provides insights into the enzymatic breakdown of mannosyl residues, important for understanding biological processes and potential medical applications (Wan, Muldrey, Li, & Li, 1976).

properties

CAS RN

15548-43-3

Product Name

4-O-beta-D-Mannopyranosyl-D-mannopyranose

Molecular Formula

C12H22O11

Molecular Weight

342.3 g/mol

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-KWCWEWCRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

synonyms

4-O-(beta-D-mannopyranosyl)-D-mannose
mannobiose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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